molecular formula C17H24Cl2N4O2 B1311098 Ethanamine, N,N-diethyl-2-((5-methyl-5H-pyridazino(3,4-b)(1,4)benzoxazin-3-yl)oxy)-, dihydrochloride CAS No. 55931-84-5

Ethanamine, N,N-diethyl-2-((5-methyl-5H-pyridazino(3,4-b)(1,4)benzoxazin-3-yl)oxy)-, dihydrochloride

Cat. No.: B1311098
CAS No.: 55931-84-5
M. Wt: 387.3 g/mol
InChI Key: KNXJJBFMNGIONQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanamine, N,N-diethyl-2-((5-methyl-5H-pyridazino(3,4-b)(1,4)benzoxazin-3-yl)oxy)-, dihydrochloride is a complex organic compound with the molecular formula C17H24Cl2N4O2. This compound is known for its unique structure, which includes a pyridazino-benzoxazin moiety, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanamine, N,N-diethyl-2-((5-methyl-5H-pyridazino(3,4-b)(1,4)benzoxazin-3-yl)oxy)-, dihydrochloride typically involves multiple steps. The process begins with the preparation of the pyridazino-benzoxazin core, followed by the introduction of the ethanamine moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain consistent quality and yield. The use of advanced purification techniques, such as chromatography, is essential to isolate the final product from any impurities.

Chemical Reactions Analysis

Types of Reactions

Ethanamine, N,N-diethyl-2-((5-methyl-5H-pyridazino(3,4-b)(1,4)benzoxazin-3-yl)oxy)-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.

    Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its activity.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted ethanamine derivatives.

Scientific Research Applications

Ethanamine, N,N-diethyl-2-((5-methyl-5H-pyridazino(3,4-b)(1,4)benzoxazin-3-yl)oxy)-, dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its activity against various diseases.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Ethanamine, N,N-diethyl-2-((5-methyl-5H-pyridazino(3,4-b)(1,4)benzoxazin-3-yl)oxy)-, dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethanamine, N,N-diethyl-2-((5-methyl-5H-pyridazino(3,4-b)(1,4)benzoxazin-3-yl)oxy)-, monohydrochloride
  • Ethanamine, N,N-diethyl-2-((5-methyl-5H-pyridazino(3,4-b)(1,4)benzoxazin-3-yl)oxy)-, free base

Uniqueness

What sets Ethanamine, N,N-diethyl-2-((5-methyl-5H-pyridazino(3,4-b)(1,4)benzoxazin-3-yl)oxy)-, dihydrochloride apart from similar compounds is its specific dihydrochloride form, which can influence its solubility, stability, and reactivity

Properties

IUPAC Name

N,N-diethyl-2-(5-methylpyridazino[3,4-b][1,4]benzoxazin-3-yl)oxyethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2.2ClH/c1-4-21(5-2)10-11-22-16-12-14-17(19-18-16)23-15-9-7-6-8-13(15)20(14)3;;/h6-9,12H,4-5,10-11H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXJJBFMNGIONQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=NN=C2C(=C1)N(C3=CC=CC=C3O2)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90204530
Record name Ethanamine, N,N-diethyl-2-((5-methyl-5H-pyridazino(3,4-b)(1,4)benzoxazin-3-yl)oxy)-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90204530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55931-84-5
Record name Ethanamine, N,N-diethyl-2-((5-methyl-5H-pyridazino(3,4-b)(1,4)benzoxazin-3-yl)oxy)-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055931845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanamine, N,N-diethyl-2-((5-methyl-5H-pyridazino(3,4-b)(1,4)benzoxazin-3-yl)oxy)-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90204530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.